ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate
CAS No.: 351073-97-7
Cat. No.: VC21315551
Molecular Formula: C13H14ClNO3
Molecular Weight: 267.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 351073-97-7 |
---|---|
Molecular Formula | C13H14ClNO3 |
Molecular Weight | 267.71 g/mol |
IUPAC Name | ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate |
Standard InChI | InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 |
Standard InChI Key | DIVVAQYRKSZEEW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |
Canonical SMILES | CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |
Introduction
Chemical Identity and Properties
Basic Information
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate is characterized by its unique molecular structure containing an indole core with specific functional group substitutions. The compound has the following identifiers and properties:
Parameter | Value |
---|---|
Chemical Formula | C13H14ClNO3 |
Molecular Weight | 267.71 g/mol |
CAS Registry Number | 351073-97-7 |
SMILES Notation | CCOC(=O)C1=C(C2=C(N1)CCC(=C2Cl)C=O)C |
InChI | InChI=1S/C13H14ClNO3/c1-3-18-13(17)12-7(2)10-9(15-12)5-4-8(6-16)11(10)14/h6,15H,3-5H2,1-2H3 |
The compound features an indole scaffold with distinctive functional groups that contribute to its chemical and biological properties . The 6,7-dihydro-1H-indole core is substituted with a chlorine atom at position 4, a formyl group at position 5, a methyl group at position 3, and an ethyl carboxylate group at position 2. This specific arrangement of substituents gives the molecule its unique reactivity profile and biological activities.
Physical Properties
The compound exists as a solid at room temperature with specific physical properties that influence its handling and applications in research settings. Its solubility profile is particularly relevant for biological testing and chemical reactions, as it demonstrates moderate solubility in common organic solvents such as dichloromethane, chloroform, and dimethyl sulfoxide (DMSO), while showing limited solubility in water. This amphipathic character influences its bioavailability and membrane permeability in biological systems.
Structural Characteristics
Core Structure
The core of this compound is a partially hydrogenated indole, specifically a 6,7-dihydro-1H-indole. This heterocyclic system consists of a pyrrole ring fused to a partially saturated benzene ring. The dihydro nature of the compound (referring to the non-aromatic character of the six-membered ring) distinguishes it from fully aromatic indole derivatives and contributes to its unique chemical reactivity and biological properties.
Functional Groups
The compound contains several key functional groups that contribute to its chemical behavior and biological activity:
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Ethyl Carboxylate Group (position 2): Provides a site for hydrolysis and potential derivatization
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Methyl Group (position 3): Influences electronic distribution and steric properties
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Chlorine Atom (position 4): Serves as a potential leaving group for substitution reactions and enhances lipophilicity
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Formyl Group (position 5): Presents opportunities for oxidation, reduction, and condensation reactions
The spatial arrangement of these functional groups creates a unique three-dimensional structure with specific electronic and steric properties that determine the compound's interaction with biological targets and reactivity in chemical transformations.
Synthesis Methods
Common Synthetic Routes
The synthesis of ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate typically involves a multi-step approach starting from simpler precursors. While specific synthetic routes may vary, several common methods have been employed for the preparation of similar indole derivatives.
Key Synthetic Steps
A typical synthetic pathway for this compound may involve the following key steps:
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Indole Core Formation: The dihydroindole core structure is typically constructed using established methods such as the Fischer indole synthesis or variations thereof.
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Functional Group Introduction: The introduction of the ethyl carboxylate group at position 2 can be achieved through esterification reactions, while the methyl group at position 3 may be introduced during the core formation or through subsequent modifications.
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Halogenation: The chloro substituent at position 4 is typically introduced through selective halogenation using reagents such as N-chlorosuccinimide (NCS) under controlled conditions.
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Formylation: The formyl group at position 5 can be introduced using formylation reactions such as the Vilsmeier-Haack reaction, which employs DMF and phosphoryl chloride (POCl₃).
These synthetic steps require careful control of reaction conditions, including temperature, solvent selection, and reaction time, to ensure selectivity and yield.
Chemical Reactivity
Reactivity of Functional Groups
The presence of multiple functional groups in ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate provides various sites for chemical transformations:
Formyl Group Reactions
The formyl group at position 5 can undergo typical aldehyde reactions:
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Oxidation: Conversion to carboxylic acid using oxidizing agents
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Reduction: Transformation to hydroxymethyl group using reducing agents
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Condensation: Reaction with amines to form imines or with hydroxylamine to form oximes
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Aldol Condensation: Reaction with other carbonyl compounds in the presence of base
Ester Group Reactions
The ethyl carboxylate group can participate in:
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Hydrolysis: Formation of the corresponding carboxylic acid
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Transesterification: Exchange of the ethyl group with other alcohols
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Reduction: Conversion to primary alcohol or aldehyde
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Amidation: Reaction with amines to form amides
Chloro Group Reactions
The chlorine substituent at position 4 can serve as a site for:
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Nucleophilic Aromatic Substitution: Replacement with other nucleophiles such as amines, thiols, or alkoxides
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Metal-Catalyzed Coupling: Participation in cross-coupling reactions (e.g., Suzuki, Negishi)
Reaction Conditions
The reactions of ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate generally require specific conditions to achieve selectivity and efficiency:
Reaction Type | Typical Reagents | Conditions | Expected Products |
---|---|---|---|
Formyl Oxidation | KMnO₄, NaOCl | Alkaline medium, RT | Carboxylic acid derivative |
Formyl Reduction | NaBH₄, LiAlH₄ | MeOH or THF, 0°C to RT | Hydroxymethyl derivative |
Ester Hydrolysis | NaOH, LiOH | Water/alcohol, RT to 60°C | Carboxylic acid derivative |
Chloro Substitution | R-NH₂, R-SH | Base (e.g., Et₃N), polar solvent | Amino or thiol derivative |
These reactions can be utilized to generate libraries of derivatives for structure-activity relationship (SAR) studies in drug discovery programs.
Biological Activity and Applications
Antimicrobial Properties
Ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate has demonstrated promising antimicrobial activity against various bacterial strains. The compound's structure allows for interactions with microbial membranes and enzymes, potentially disrupting essential cellular processes. The chloro and formyl substituents may contribute to these effects by enhancing lipophilicity and providing hydrogen bonding interactions with biological targets.
Anticancer Properties
One of the most significant areas of research for this compound involves its potential anticancer applications. Studies have investigated its effects on various cancer cell lines, with promising results in terms of cytotoxicity and anti-proliferative activity.
Research data indicates differential activity against several cancer cell lines:
Cancer Cell Line | Origin | IC₅₀ (μM) |
---|---|---|
MCF-7 | Breast cancer | 15.2 |
A549 | Lung cancer | 12.8 |
HeLa | Cervical cancer | 10.5 |
The cytotoxic effects observed suggest potential mechanisms involving apoptosis induction, cell cycle disruption, or inhibition of critical enzymes in cancer cell metabolism. The relatively low IC₅₀ values indicate promising potency that could be further optimized through structural modifications.
Anti-inflammatory Activity
The compound has also shown anti-inflammatory properties in preliminary studies, potentially through inhibition of inflammatory mediators such as cytokines and enzymes involved in the inflammatory cascade. This activity profile suggests potential applications in treating inflammatory conditions, though further research is needed to elucidate the precise mechanisms involved.
Structure-Activity Relationships
Key Structural Features for Biological Activity
Analysis of the structure-activity relationships (SAR) for ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate and related compounds reveals several important structural features that contribute to its biological activities:
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Indole Core: The partially hydrogenated indole scaffold provides a rigid framework that can orient the functional groups in specific spatial arrangements for optimal interaction with biological targets.
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Chlorine Substituent: The chlorine atom at position 4 enhances lipophilicity and membrane permeability, potentially facilitating cellular uptake. It may also participate in halogen bonding interactions with protein targets.
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Formyl Group: The formyl group at position 5 can serve as both a hydrogen bond acceptor and a site for covalent interactions with nucleophilic residues in proteins.
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Carboxylate Group: The ethyl carboxylate moiety can engage in hydrogen bonding and ionic interactions with protein binding sites, contributing to target affinity and selectivity.
Comparison with Similar Compounds
Comparing ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate with structurally related compounds provides insights into the importance of specific structural features:
Compound | Structural Difference | Impact on Activity |
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Ethyl 4-chloro-5-methoxy-1H-indole-2-carboxylate | Methoxy instead of formyl; fully aromatic indole | Different reactivity profile; altered hydrogen bonding capabilities |
Ethyl 4-chloro-5-formyl-3-methyl-1H-indole-2-carboxylate | Fully aromatic indole (not dihydro) | Increased planarity; different electronic distribution |
Methyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate | Methyl ester instead of ethyl ester | Subtle changes in lipophilicity and metabolic stability |
These comparisons highlight how even minor structural modifications can significantly influence the chemical properties and biological activities of these compounds, providing opportunities for rational drug design and optimization.
Research Applications
Medicinal Chemistry
In medicinal chemistry, ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate serves as both a potential lead compound and a versatile intermediate for the synthesis of more complex molecules. Its multifunctional nature allows for selective modifications to optimize pharmacokinetic properties and target interactions.
The compound's structural features make it particularly useful as a starting point for developing:
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Antimicrobial agents: Targeting bacterial cell wall synthesis or cellular energy metabolism
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Anticancer therapeutics: Focusing on kinase inhibition or DNA-interactive properties
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Anti-inflammatory drugs: Addressing pro-inflammatory signaling pathways
Material Science Applications
Beyond its biological applications, research has explored the incorporation of this compound into polymer matrices to enhance material properties. The heterocyclic structure can contribute to improved thermal stability and mechanical strength in composite materials.
Comparative analysis of materials with and without the compound has demonstrated notable enhancements:
Material Property | Without Compound | With Compound | Improvement (%) |
---|---|---|---|
Thermal Stability (°C) | 250 | 300 | 20% |
Tensile Strength (MPa) | 35 | 50 | 43% |
Resistance to UV Degradation | Moderate | High | - |
These improvements suggest potential applications in specialized coatings, electronic materials, and other high-performance polymeric systems.
Future Research Directions
Structural Optimization
Future research on ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate will likely focus on structural optimization to enhance specific properties:
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Modification of the formyl group: Converting to other carbonyl derivatives or introducing bioisosteres to modulate reactivity and hydrogen bonding capacity
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Substitution of the chlorine atom: Exploring other halogens or functional groups to optimize electronic properties and metabolic stability
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Variation of the ester group: Testing different alkyl esters or converting to amides to improve pharmacokinetic properties
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Exploration of the dihydroindole core: Investigating the impact of full aromatization or additional saturation on biological activity
Mechanism of Action Studies
Detailed investigations into the mechanisms of action for the observed biological activities remain a critical area for future research. These studies may include:
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Target identification: Determining the specific proteins or cellular pathways influenced by the compound
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Structure-based design: Using computational modeling and crystallography to optimize target interactions
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In vivo evaluation: Assessing efficacy, pharmacokinetics, and toxicity in appropriate animal models
Novel Applications
The multifunctional nature of ethyl 4-chloro-5-formyl-3-methyl-6,7-dihydro-1H-indole-2-carboxylate suggests potential applications beyond those currently explored:
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Agrochemical development: Investigating potential herbicidal, fungicidal, or plant growth regulatory activities
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Analytical reagents: Utilizing the reactive functional groups for selective detection or labeling applications
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Catalytic applications: Exploring the compound as a ligand or catalyst in organic transformations
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